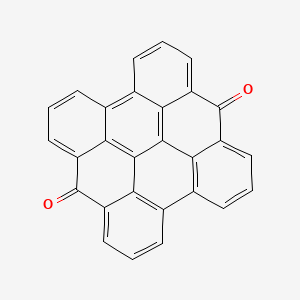

Quinone 7

概要

説明

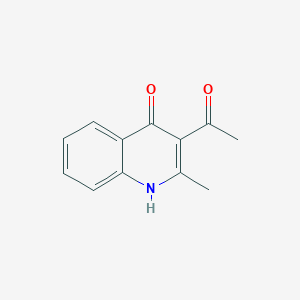

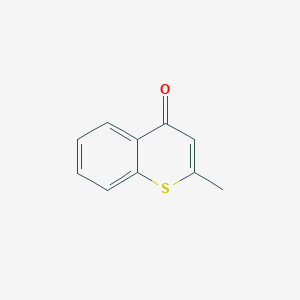

Quinones are a class of organic compounds that are formally “derived from aromatic compounds by conversion of an even number of –CH= groups into –C(=O)– groups with any necessary rearrangement of double bonds”, resulting in "a fully conjugated cyclic dione structure" . They are characterized by a common basic structural pattern: an ortho or a para substituted dione conjugated either to an aromatic nucleus (benzoquinones) or to a condensed polycyclic aromatic system, such as naphtoquinones, anthraquinones, anthracyclinones .

Synthesis Analysis

Quinones can be synthesized from reactive aromatic compounds with electron-donating substituents such as phenols and catechols, which increase the nucleophilicity of the ring and contributes to the large redox potential needed to break aromaticity .Molecular Structure Analysis

Quinones are characterized by a common basic structural pattern: an ortho or a para substituted dione conjugated either to an aromatic nucleus (benzoquinones) or to a condensed polycyclic aromatic system, such as naphtoquinones, anthraquinones, anthracyclinones .Chemical Reactions Analysis

Quinones are oxidizing agents, sometimes reversibly so. They have the potential to bind to thiol, amine and hydroxyl groups . They can undergo reactions such as nucleophilic addition, cycloaddition, and oxidation .Physical And Chemical Properties Analysis

Quinones are oxidized derivatives of aromatic compounds and are often readily made from reactive aromatic compounds with electron-donating substituents such as phenols and catechols .科学的研究の応用

1. Overview of Quinone Chemical and Biological Activities

Quinones, including Quinone 7, exhibit a range of beneficial effects due to their electron-carrying properties in photosynthesis and antioxidant activities. They are also crucial in treating illnesses like osteoporosis and cardiovascular diseases. Their ability to bind to various molecular groups makes their analytical detection challenging, but recent advances in analytical techniques have enhanced our understanding of quinones (El-Najjar et al., 2011).

2. Solubility and Bioavailability in Anticancer Compounds

Quinones are significant in treating cancer due to their ability to eliminate tumor cells through various mechanisms. However, issues with solubility, stability, and toxicity have led to the use of controlled-release systems, indicating these formulations as a strategy for improving the pharmacological profile of quinones (Ferreira et al., 2016).

3. Environmental Implications of Quinone Chemistry

Quinones, particularly naphthoquinones, have significant environmental implications. They interact with biological systems, promoting inflammatory and anti-inflammatory actions, and have potential toxicities. Their presence as environmental chemicals, especially in air pollutants, adds to the complexity of their impact (Kumagai et al., 2012).

4. Analytical Detection in Biological and Environmental Samples

Effective analytical methods for quinones are crucial across biomedical, clinical, and toxicological studies. Techniques like high-performance liquid chromatography and mass spectrometry are used for the determination of various quinones in biological and environmental samples (Kishikawa & Kuroda, 2014).

5. Role in Mitochondrial Diseases and Cellular Energy Regulation

Quinone derivatives are used to treat mitochondrial diseases and regulate mitochondrial function. Their effects on respiratory parameters, membrane potential, and reactive oxygen species generation in mitochondria vary with their specific structure and redox properties (Krylova et al., 2016).

6. Quinones in Cancer Chemoprevention

Quinones, as part of cancer chemoprevention, can reduce the risk of cancer development. They can activate detoxification pathways and influence various cell signaling pathways, highlighting their potential in pharmacological applications (Cuendet et al., 2006).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

octacyclo[13.11.1.12,10.03,8.04,25.019,27.021,26.014,28]octacosa-1(26),2,4(25),5,7,10,12,14(28),15(27),16,18,21,23-tridecaene-9,20-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H12O2/c29-27-17-9-1-5-13-14-6-2-11-19-22(14)26-24-16(8-4-12-20(24)28(19)30)15-7-3-10-18(27)23(15)25(26)21(13)17/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEEJQTWXRMXYIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C=CC=C4C3=C5C6=C(C=CC=C6C4=O)C7=C8C5=C2C(=C1)C(=O)C8=CC=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20197163 | |

| Record name | Phenanthro(1,10,9,8-o,p,q,r,a)perylene-7,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Quinone 7 | |

CAS RN |

475-64-9 | |

| Record name | Phenanthro(1,10,9,8-o,p,q,r,a)perylene-7,10-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000475649 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenanthro(1,10,9,8-o,p,q,r,a)perylene-7,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

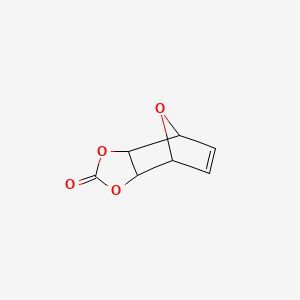

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylidene]hydroxylamine](/img/structure/B1616959.png)